molecular formula C21H18ClN3O3 B5594125 N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide

N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide

Cat. No. B5594125
M. Wt: 395.8 g/mol
InChI Key: RDUAHIPXPNWNCL-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions between different aldehydes and isonicotinohydrazide in the presence of a catalyst, typically producing yields of up to 88% (Alotaibi et al., 2018). These processes highlight the versatility and efficiency of synthesizing hydrazone derivatives under reflux conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using single crystal X-ray diffraction techniques, revealing intricate supramolecular networks formed through hydrogen bonding (Liu & Zhang, 2005). These structures often exhibit coordination as a di-valent anion with tridentate donors derived from enolic and phenolic oxygen and azomethine nitrogen, stabilizing the molecular conformation.

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives often result in the formation of complexes with metals such as oxidovanadium(V) and dioxidomolybdenum(VI), which have been characterized by various spectroscopic methods and shown to possess significant antimicrobial activity (Sang et al., 2020). These reactions underscore the reactivity and potential applications of these compounds in developing new antimicrobial agents.

Physical Properties Analysis

The physical properties, including crystal packing and hydrogen bonding, significantly influence the stability and solubility of these compounds. The detailed analysis of their crystal structures provides insight into their potential applications based on these properties.

Chemical Properties Analysis

The chemical properties of N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide derivatives are highlighted by their coordination chemistry, forming complexes with various metals. These complexes demonstrate enhanced biological activities, including antimicrobial effects, and have been characterized by multiple spectroscopic techniques, affirming their utility in medicinal chemistry (Sang et al., 2020).

Scientific Research Applications

Coordination Chemistry and Structural Analysis

Studies have focused on the synthesis and structural characterization of metal complexes derived from N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide and its analogs. These compounds exhibit interesting coordination geometries with metals such as oxidovanadium(V) and dioxidomolybdenum(VI), forming complexes with potential applications in various fields including catalysis and material science. The coordination chemistry of these compounds often leads to octahedral geometries, contributing to the understanding of metal-ligand interactions and the design of new complexes with desired properties (Sang et al., 2020).

Antimicrobial Activity

Several studies have synthesized derivatives of N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide and evaluated their antimicrobial activities. These derivatives have been found to possess potent antimicrobial properties against a range of bacterial and fungal strains. The antimicrobial activity is attributed to the structural framework of these compounds, which can be modified to enhance potency (Malhotra et al., 2012).

Enzyme Inhibition

Research has also explored the enzyme inhibition capabilities of N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide derivatives. These compounds have been tested against various enzymes, including urease, with some derivatives showing significant inhibitory effects. This enzyme inhibition potential highlights the therapeutic and biochemical applications of these compounds, offering insights into their mechanism of action and potential uses in medical research (Bekircan et al., 2015).

Safety and Hazards

As with any chemical, safety precautions should be taken when handling “N’-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide”. It’s important to note that Sigma-Aldrich, a supplier of this compound, does not provide analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-27-20-12-16(13-24-25-21(26)17-8-10-23-11-9-17)4-7-19(20)28-14-15-2-5-18(22)6-3-15/h2-13H,14H2,1H3,(H,25,26)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUAHIPXPNWNCL-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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